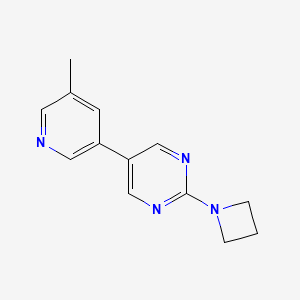

![molecular formula C15H18ClFN6O B6441289 2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549023-03-0](/img/structure/B6441289.png)

2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids, DNA and RNA. Substituted pyrimidines have been found to exhibit a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives usually involves the reaction of an amidine with an α,β-unsaturated carbonyl compound followed by cyclization .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 and four carbon atoms. Substituents on the ring can greatly influence the properties of the molecule .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration, among others .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative depend on its specific structure. Factors such as the nature and position of substituents on the pyrimidine ring can influence properties such as solubility, melting point, and reactivity .Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) , which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . GPR119 plays a crucial role in regulating glucose homeostasis by stimulating insulin release and promoting the secretion of incretin hormones such as GLP-1 (glucagon-like peptide-1).

Mode of Action

The compound acts as an agonist of GPR119. Upon binding to this receptor, it activates intracellular signaling pathways that lead to the release of insulin from pancreatic β-cells and the secretion of GLP-1 from enteroendocrine cells . This dual action enhances glucose-dependent insulin release and improves glycemic control.

Biochemical Pathways

The activation of GPR119 by this compound triggers several downstream signaling pathways, including the cAMP (cyclic adenosine monophosphate) pathway . Increased cAMP levels result in the activation of protein kinase A (PKA), which subsequently enhances insulin secretion and GLP-1 release . These pathways collectively contribute to better regulation of blood glucose levels.

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties ensure good bioavailability and effective systemic action.

Result of Action

At the molecular level, the compound’s action results in increased insulin secretion and enhanced GLP-1 levels, leading to improved glucose uptake by cells and better glycemic control . At the cellular level, this translates to reduced blood glucose levels and potentially improved outcomes for patients with type 2 diabetes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .

This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent for managing type 2 diabetes by targeting GPR119 and modulating key biochemical pathways involved in glucose regulation.

: Source

Safety and Hazards

Future Directions

The study of pyrimidine derivatives is a very active field of research, with new compounds being synthesized and tested for biological activity. Future directions could include the development of new synthetic methods, the discovery of new drug candidates, and the study of the biological mechanisms of action of these compounds .

properties

IUPAC Name |

2-[3-[(5-chloropyrimidin-2-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFN6O/c1-8(2)12-11(17)13(24)21-15(20-12)23-6-10(7-23)22(3)14-18-4-9(16)5-19-14/h4-5,8,10H,6-7H2,1-3H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVNNVZPDFZRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC(=N1)N2CC(C2)N(C)C3=NC=C(C=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(5-chloropyrimidin-2-yl)-methylamino]azetidin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)

![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)

![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)

![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)

![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)

![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)